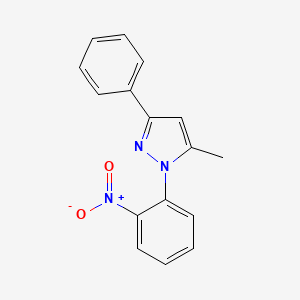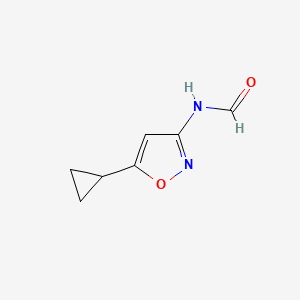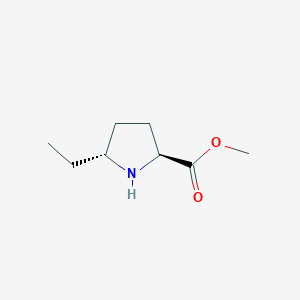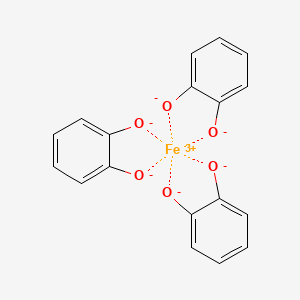
Ferric tris(catecholate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferric tris(catecholate) is a coordination complex formed by the interaction of ferric ions (Fe³⁺) with catechol ligands. This compound is a type of siderophore, which are molecules that bind and transport iron in microorganisms. Ferric tris(catecholate) plays a crucial role in iron acquisition, especially under iron-limited conditions, making it essential for various biological processes.
准备方法
Synthetic Routes and Reaction Conditions: Ferric tris(catecholate) can be synthesized by reacting ferric chloride (FeCl₃) with catechol in an aqueous solution. The reaction typically occurs under mild conditions, with the catechol acting as a chelating agent to form the complex. The general reaction is as follows: [ \text{FeCl}_3 + 3 \text{C}_6\text{H}_4(\text{OH})_2 \rightarrow \text{Fe(C}_6\text{H}_4(\text{OH})_2)_3 ]
Industrial Production Methods: Industrial production of ferric tris(catecholate) involves large-scale synthesis using similar reaction conditions. The process may include additional steps for purification and crystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions: Ferric tris(catecholate) undergoes various chemical reactions, including:
Oxidation: The catechol ligands can be oxidized to quinones.
Reduction: The ferric ion (Fe³⁺) can be reduced to ferrous ion (Fe²⁺).
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) can be used.
Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) are commonly employed.
Substitution: Ligand exchange reactions can be facilitated by using competing ligands under controlled pH conditions.
Major Products:
Oxidation: Formation of ferric quinone complexes.
Reduction: Formation of ferrous catecholate complexes.
Substitution: Formation of new ferric complexes with different ligands.
科学研究应用
Ferric tris(catecholate) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and metal-ligand interactions.
Biology: Plays a role in microbial iron acquisition, aiding in the study of microbial metabolism and pathogenicity.
Medicine: Investigated for its potential in drug delivery systems, particularly in targeting iron-dependent pathogens.
Industry: Utilized in bioremediation processes to remove heavy metals from contaminated environments.
作用机制
Ferric tris(catecholate) exerts its effects through the chelation of ferric ions. The catechol ligands form strong coordination bonds with the ferric ion, stabilizing it in a soluble form. This complex can then be transported across cell membranes via specific transport proteins, facilitating iron uptake in microorganisms. The molecular targets include iron transporters and receptors on the cell surface.
相似化合物的比较
Ferric tris(catecholate) can be compared with other ferric catecholate complexes, such as:
Ferric bis(catecholate): Contains two catechol ligands instead of three.
Ferric mono(catecholate): Contains only one catechol ligand.
Ferric enterobactin: A tricatecholate siderophore with a cyclic structure.
Uniqueness: Ferric tris(catecholate) is unique due to its high stability and strong binding affinity for ferric ions. This makes it particularly effective in iron acquisition under iron-limited conditions, setting it apart from other similar compounds.
属性
分子式 |
C18H12FeO6-3 |
|---|---|
分子量 |
380.1 g/mol |
IUPAC 名称 |
benzene-1,2-diolate;iron(3+) |
InChI |
InChI=1S/3C6H6O2.Fe/c3*7-5-3-1-2-4-6(5)8;/h3*1-4,7-8H;/q;;;+3/p-6 |
InChI 键 |
XGELGVCTNWYVLY-UHFFFAOYSA-H |
规范 SMILES |
C1=CC=C(C(=C1)[O-])[O-].C1=CC=C(C(=C1)[O-])[O-].C1=CC=C(C(=C1)[O-])[O-].[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


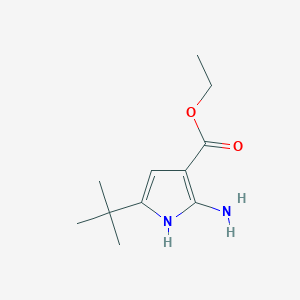
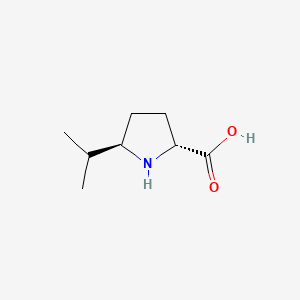
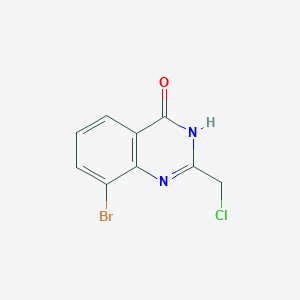
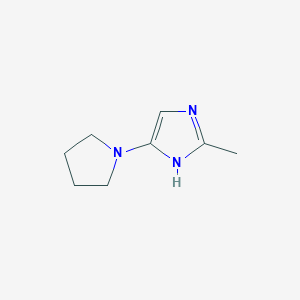
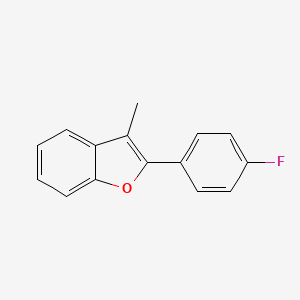
![4-Iodobenzo[d]oxazole-2-thiol](/img/structure/B12870486.png)
![4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)

![2-(2-Acetylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12870507.png)
![5H-Pyrrolo[1,2-c]imidazol-7(6H)-one oxime](/img/structure/B12870510.png)
![3-(2,3-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12870513.png)
